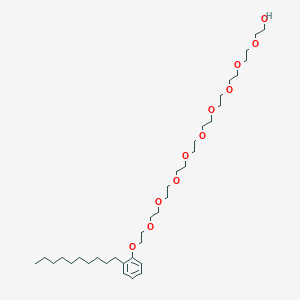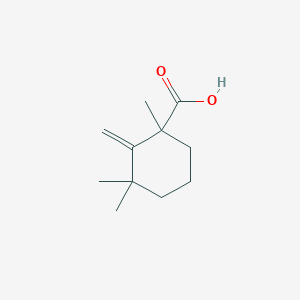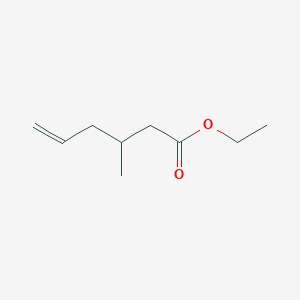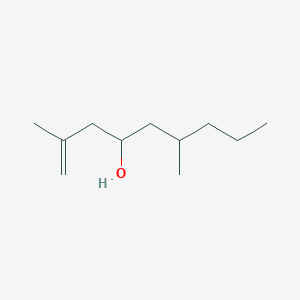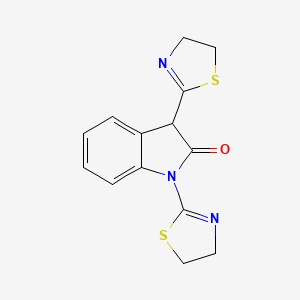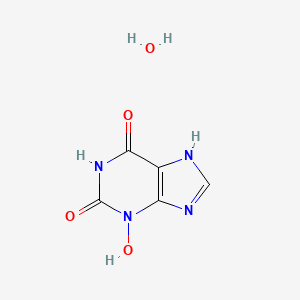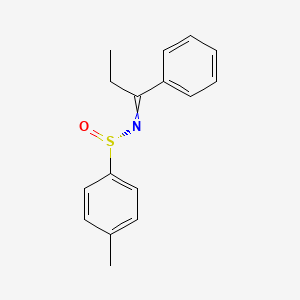
4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides It features a benzene ring substituted with a methyl group and a sulfinamide group, which is further linked to a phenylpropylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide typically involves the reaction of 4-methylbenzenesulfinamide with 1-phenylpropylidene derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid or base catalyst in an organic solvent like dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The benzene ring and phenylpropylidene moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfonamide
- 4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinic acid
Uniqueness
4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide is unique due to its specific structural features, such as the sulfinamide group and the phenylpropylidene moiety These features confer distinct chemical reactivity and biological activity compared to similar compounds
Eigenschaften
CAS-Nummer |
65461-41-8 |
|---|---|
Molekularformel |
C16H17NOS |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
(S)-4-methyl-N-(1-phenylpropylidene)benzenesulfinamide |
InChI |
InChI=1S/C16H17NOS/c1-3-16(14-7-5-4-6-8-14)17-19(18)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3/t19-/m0/s1 |
InChI-Schlüssel |
KHDVPBJEYFDFHS-IBGZPJMESA-N |
Isomerische SMILES |
CCC(=N[S@@](=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=NS(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


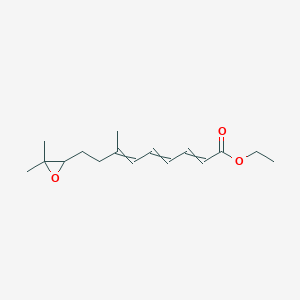
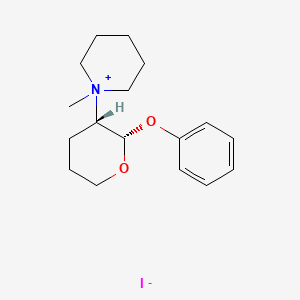
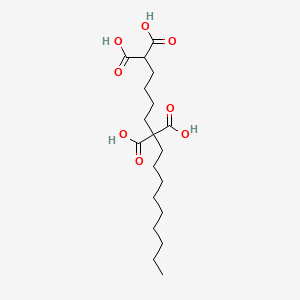
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
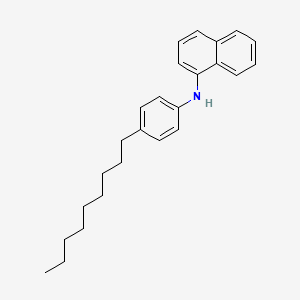
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
